

# AGI-12026 (Ivosidenib) Off-Target Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AGI-12026 |           |
| Cat. No.:            | B12424925 | Get Quote |

While specific off-target kinase panel screening results for **AGI-12026** (Ivosidenib) are not publicly available, this guide provides a comparative overview of its clinical off-target effects alongside other inhibitors targeting isocitrate dehydrogenase (IDH) mutations. This information is crucial for researchers and drug development professionals to understand the selectivity and potential side effects of these targeted therapies.

AGI-12026, also known as Ivosidenib (AG-120), is a first-in-class, orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2][3] Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2] By inhibiting the neomorphic activity of mutant IDH1, Ivosidenib blocks the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the differentiation of cancer cells.[2]

## Comparison of Clinical Off-Target Effects of IDH Inhibitors

In the absence of direct kinase panel screening data for **AGI-12026**, a comparison of the clinical adverse events (AEs) of approved and investigational IDH inhibitors can provide insights into their potential off-target effects. The following table summarizes common adverse events observed in clinical trials for Ivosidenib (mIDH1), Enasidenib (mIDH2), Olutasidenib (mIDH1), and Vorasidenib (mIDH1/2).



| Adverse Event<br>Category | lvosidenib<br>(AG-120)                                                   | Enasidenib<br>(AG-221)                               | Olutasidenib                                                   | Vorasidenib<br>(AG-881)                                        |
|---------------------------|--------------------------------------------------------------------------|------------------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|
| Gastrointestinal          | Nausea, Diarrhea, Vomiting, Constipation, Decreased Appetite[4][5][6]    | Nausea, Diarrhea, Vomiting, Decreased Appetite[4][6] | Nausea,<br>Vomiting,<br>Diarrhea,<br>Constipation              | Diarrhea                                                       |
| General                   | Fatigue, Fever,<br>Weakness[4][5]<br>[6]                                 | Fatigue, Fever,<br>Weakness[4]                       | Fatigue                                                        | Fatigue,<br>Headache[7]                                        |
| Hematological             | Decreased Platelet Count, Anemia, Decreased White Blood Cell Count[4][5] | Decreased<br>Platelet Count,<br>Anemia[4]            | Anemia, Thrombocytopeni a, Neutropenia, Febrile Neutropenia[8] | -                                                              |
| Metabolic                 | Increased Cholesterol, Decreased Electrolytes[5]                         | -                                                    | -                                                              | -                                                              |
| Respiratory               | Cough, Shortness of Breath[5]                                            | Dyspnea[6]                                           | Cough                                                          | -                                                              |
| Dermatological            | Rash[5][9]                                                               | Rash[9]                                              | Rash                                                           | -                                                              |
| Nervous System            | Headache, Dizziness[5]                                                   | -                                                    | -                                                              | Headache                                                       |
| Hepatobiliary             | -                                                                        | -                                                    | -                                                              | Increased Alanine Aminotransferas e (ALT), Increased Aspartate |



|       |                                 |                                 |                             | Aminotransferas  |
|-------|---------------------------------|---------------------------------|-----------------------------|------------------|
|       |                                 |                                 |                             | e (AST), Hepatic |
|       |                                 |                                 |                             | Failure,         |
|       |                                 |                                 |                             | Hepatitis[10]    |
| Other | Differentiation Syndrome[6][11] | Differentiation Syndrome[6][11] | Differentiation Syndrome[8] | -                |

Note: This table is not exhaustive and represents common adverse events. The frequency and severity of AEs can vary. Researchers should consult the full prescribing information for each drug.

## Experimental Protocols General Kinase Panel Screening Protocol

While specific data for **AGI-12026** is unavailable, a typical off-target kinase panel screening is conducted to assess the selectivity of a compound. The general workflow involves testing the inhibitor against a large number of purified kinases.

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

### Methodology:

- Assay Format: Radiometric assays, such as the <sup>33</sup>P-ATP filter binding assay, are often considered the gold standard for their direct measurement of kinase activity.[12]
   Fluorescence-based or luminescence-based assays are also commonly used.[12][13]
- Compound Preparation: The test compound (e.g., AGI-12026) is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations for the assay.
- Kinase Reaction:
  - A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and a reaction buffer.



- The test compound at various concentrations is added to the reaction mixture.
- The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [y-33P]ATP).
- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

#### Detection:

- Radiometric Assay: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by binding the substrate to a filter membrane. The amount of radioactivity on the filter is then quantified using a scintillation counter.
- Non-Radiometric Assays: The signal (e.g., fluorescence or luminescence) is measured using a plate reader.
- Data Analysis: The percentage of kinase activity remaining at each compound concentration
  is calculated relative to a DMSO control (representing 100% activity). IC50 values (the
  concentration of the inhibitor required to reduce kinase activity by 50%) are then determined
  by fitting the data to a dose-response curve.

## **Visualizations**





Click to download full resolution via product page

Caption: A typical workflow for off-target kinase panel screening.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agios.com [agios.com]
- 4. Safety profile of isocitrate dehydrogenase inhibitors in cancer therapy: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. A real-world study of adverse drug reactions of two isocitrate dehydrogenase inhibitor based on the US FDA adverse event reporting system and VigiAccess databases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorasidenib Is Effective against Low-Grade Gliomas NCI [cancer.gov]
- 8. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasp-pain.org [iasp-pain.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- To cite this document: BenchChem. [AGI-12026 (Ivosidenib) Off-Target Profile: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424925#agi-12026-off-target-kinase-panel-screening-results]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com